2-Fluoro-5-sulfinobenzoic acid
Overview
Description
2-Fluoro-5-sulfinobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfinobenzoic acid typically involves organic synthesis reactions. One common method includes the fluorination of benzoic acid derivatives followed by sulfonation. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimized for high yield and cost-effectiveness. The process often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-sulfinobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinic acid group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-Fluoro-5-sulfonobenzoic acid, while reduction can produce various fluorinated benzoic acid derivatives .
Scientific Research Applications
2-Fluoro-5-sulfinobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-sulfinobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor in the synthesis of compounds that target the 5-HT1A receptor, influencing neurotransmitter activity and potentially alleviating symptoms of depression. Additionally, its role in stabilizing β-turn conformations in peptidomimetics highlights its importance in protein structure and function.
Comparison with Similar Compounds
- 2-Fluoro-5-sulfobenzoic acid
- 2-Fluoro-4-methylbenzenesulfinic acid
- Sodium 4-fluorobenzenesulfinate
- Sodium 4-methylbenzenesulfinate
Comparison: 2-Fluoro-5-sulfinobenzoic acid is unique due to its specific fluorine and sulfinic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of β-turn peptidomimetics and the development of novel therapeutic agents.
Properties
IUPAC Name |
2-fluoro-5-sulfinobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFRSLKOQLCINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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